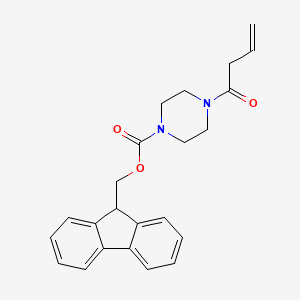

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate (CAS 876728-43-7) is a synthetic piperazine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a but-3-enoyl substituent. Its molecular formula is C₂₃H₂₄N₂O₃, with a molecular weight of 376.45 g/mol . The compound is stored at 2–8°C under inert conditions to preserve its stability, particularly due to the base-sensitive Fmoc group. It is primarily used in pharmaceutical research, particularly in solid-phase peptide synthesis (SPPS) and as a building block for drug discovery .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-but-3-enoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-7-22(26)24-12-14-25(15-13-24)23(27)28-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,21H,1,7,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSRYPVHNSMIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594685 | |

| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-43-7 | |

| Record name | 9H-Fluoren-9-ylmethyl 4-(1-oxo-3-buten-1-yl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876728-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

-

- Piperazine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an inert solvent such as dichloromethane or 1,4-dioxane/water mixture.

- The reaction is typically carried out at low temperature (0–20 °C) to control reactivity and selectivity.

- A base such as sodium carbonate or potassium carbonate is used to neutralize the HCl generated and promote carbamate formation.

-

- Dissolve piperazine in aqueous-organic solvent mixture.

- Add Fmoc-Cl dropwise under stirring at 0 °C.

- Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

- Extract the product into organic phase, wash, dry, and concentrate.

- Purify by column chromatography to obtain the Fmoc-protected piperazine as a solid.

-

- Yields typically range from 80% to 98%.

- Purity is confirmed by HPLC and NMR spectroscopy.

Acylation of Fmoc-piperazine with But-3-enoyl Group

-

- But-3-enoyl chloride (crotonyl chloride) or an activated ester derivative is used as the acylating agent.

- The reaction is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

- A base such as triethylamine or pyridine is added to scavenge HCl and facilitate acylation.

- Temperature is maintained at 0 °C to room temperature to avoid side reactions.

-

- Dissolve Fmoc-piperazine in dry solvent under inert atmosphere.

- Add base and cool the mixture to 0 °C.

- Slowly add but-3-enoyl chloride dropwise with stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction with water, extract the product into organic phase, wash, dry, and concentrate.

- Purify by column chromatography.

-

- Yields for this step are generally moderate to high (60–90%).

- Product identity and purity are confirmed by NMR (1H and 13C), mass spectrometry, and melting point.

Representative Data Table of Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Fmoc Protection of Piperazine | Piperazine + Fmoc-Cl + Na2CO3 | 0 to 20 | 1,4-Dioxane/Water | 80–98 | Stirring 2–12 h, TLC monitored |

| 2 | Acylation with But-3-enoyl | Fmoc-piperazine + But-3-enoyl chloride + TEA | 0 to 25 | DCM or THF | 60–90 | Inert atmosphere, column purification |

Research Findings and Notes

- The Fmoc protection step is well-established and yields high purity products suitable for further functionalization. The use of aqueous-organic biphasic systems facilitates easy workup and isolation.

- The acylation step requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions such as polymerization of the unsaturated but-3-enoyl group.

- Purification by silica gel chromatography is effective, but care must be taken to avoid decomposition of the sensitive Fmoc group under acidic conditions.

- Analytical data such as 1H NMR typically show characteristic aromatic signals from the fluorenyl group and vinyl protons from the but-3-enoyl substituent, confirming successful acylation.

- Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (~379 g/mol for the target compound).

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenyl group provides hydrophobic interactions, while the piperazine ring can form hydrogen bonds with target molecules. The butenoyl group may participate in covalent bonding or act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its but-3-enoyl substituent, which distinguishes it from other Fmoc-protected piperazine derivatives. Below is a comparative analysis of structurally related compounds:

Stability and Reactivity

- Fmoc vs. Boc Protection : The Fmoc group in the target compound is base-labile (removed with piperidine), whereas Boc-protected analogs (e.g., 183742-23-6) require acidic conditions (e.g., trifluoroacetic acid) for deprotection . This distinction makes the target compound preferable in SPPS workflows requiring orthogonal protection .

- But-3-enoyl Reactivity: The α,β-unsaturated ketone in the butenoyl group enables Michael addition or Diels-Alder reactions, offering a reactive handle absent in carboxylic acid or methyl-substituted analogs (e.g., 219312-90-0, 888972-50-7) . This reactivity is advantageous for bioconjugation or prodrug development.

- Stability in Simulated Biological Fluids : While tert-butyl piperazine carboxylates (e.g., compounds 1a/1b in ) degrade in gastric fluid, the Fmoc group’s base sensitivity suggests the target compound may degrade under physiological conditions unless stabilized .

Biological Activity

(9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate, with the CAS number 876728-43-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate is CHNO, with a molecular weight of 376.45 g/mol. The compound features a fluorenyl group, which is known for its stability and ability to participate in π-π stacking interactions, enhancing its biological activity.

| Property | Value |

|---|---|

| CAS Number | 876728-43-7 |

| Molecular Formula | CHNO |

| Molecular Weight | 376.45 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

Synthesis

The synthesis of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate typically involves the reaction of fluorenylmethylamine with but-3-enoyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the piperazine ring and the carboxylate group in a single step.

Pharmacological Effects

Research indicates that (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate exhibits various biological activities, particularly in neuropharmacology and cancer research.

- Neuropharmacological Activity

- Antitumor Activity

The mechanisms underlying the biological activities of this compound are still under investigation. However, its structural features suggest several potential interactions:

- Receptor Binding: The fluorenyl moiety may facilitate π-stacking interactions with aromatic residues in target receptors, enhancing binding affinity.

- Enzyme Inhibition: The carboxylate group might interact with active sites of enzymes involved in tumor progression or neurotransmitter metabolism.

Case Studies

- Neuropeptide S Receptor Antagonism

- Cytotoxicity Against Cancer Cells

Q & A

Q. Optimization Tips :

- Use dropwise reagent addition to minimize side reactions.

- Monitor reaction progress via HPLC or TLC to isolate intermediates.

- Purify via column chromatography (silica gel, gradients of ethyl acetate/hexane) .

How is the structural integrity of (9H-Fluoren-9-yl)methyl 4-(but-3-enoyl)piperazine-1-carboxylate confirmed post-synthesis?

Basic Research Question

Structural validation employs:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for Fmoc (δ ~7.3–7.8 ppm for aromatic protons), but-3-enoyl (δ ~5.8–6.5 ppm for vinyl protons), and piperazine (δ ~3.0–3.5 ppm for CH₂ groups) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, critical for confirming regioselectivity in piperazine derivatives .

- IR spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) for carbamate and enoyl groups .

What advanced analytical techniques resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Advanced Research Question

Discrepancies (e.g., ambiguous NMR assignments vs. crystallographic data) are addressed via:

- Dynamic NMR : Detects conformational flexibility or tautomerism in solution .

- DFT calculations : Predict theoretical NMR shifts and compare with experimental data .

- Single-crystal XRD : Provides unambiguous bond-length/angle metrics, as demonstrated for analogous Fmoc-piperazine salts .

- Cross-validation : Correlate HPLC purity (>98%) with spectral data to rule out impurities .

How does the but-3-enoyl group influence the compound’s stability under varying experimental conditions?

Advanced Research Question

The α,β-unsaturated ketone in but-3-enoyl introduces reactivity:

- Thermal stability : DSC analysis of similar compounds shows decomposition >400 K, but Michael acceptor properties may lead to polymerization at elevated temperatures .

- Solvent compatibility : Avoid nucleophilic solvents (e.g., amines, thiols) to prevent conjugate addition. Use aprotic solvents (DCM, THF) for long-term storage .

- Light sensitivity : Fmoc groups are UV-sensitive; store in amber vials under inert gas .

What methodologies study this compound’s interaction with biological targets, and how are conflicting bioactivity data reconciled?

Advanced Research Question

- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence/quenching assays. For example, piperazine derivatives are tested against kinases or proteases .

- SPR or ITC : Quantify binding kinetics/thermodynamics for protein-ligand interactions .

- Conflicting data resolution :

- Verify compound purity (HPLC, HRMS).

- Control for assay conditions (pH, ionic strength).

- Use orthogonal assays (e.g., cellular vs. biochemical) .

Table 1: Structurally Related Piperazine Derivatives

| Compound Name | Key Structural Features | Applications | Reference |

|---|---|---|---|

| (R)-3-((Fmoc)amino)-4-(2,4-F₂Ph)butanoic acid | Difluorophenyl substitution | Kinase inhibitor development | |

| 1-(4-Fluorobenzyl)piperazine | Benzyl-piperazine core | Fragment-based drug discovery | |

| Fmoc-piperazine hydrochloride | Fmoc protection, crystalline salt form | X-ray crystallography standards |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.